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Compound of Interest

Compound Name:
3-Bromo-5-ethoxy-4-

methoxybenzonitrile

Cat. No.: B1275056 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties, a proposed synthetic route, and a discussion of the potential biological significance

of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for researchers, scientists, and drug

development professionals. Due to the limited availability of experimental data for this specific

compound in publicly accessible literature, some sections of this guide are based on

established chemical principles and data from structurally related molecules.

Structural Information and Physicochemical
Properties
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile with the chemical

formula C₁₀H₁₀BrNO₂. Its structure features a benzene ring substituted with a bromine atom,

an ethoxy group, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of 3-Bromo-5-ethoxy-4-methoxybenzonitrile
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Property Value Source

CAS Number 515831-52-4 [1]

Molecular Formula C₁₀H₁₀BrNO₂ [1]

Molecular Weight 256.10 g/mol

Physical Form Solid

SMILES String Brc1c(c(cc(c1)C#N)OCC)OC

InChI Key
CFCAZYRKZVCXAK-

UHFFFAOYSA-N

Melting Point
Not available in searched

literature

Boiling Point
Not available in searched

literature

Solubility
Not available in searched

literature

Proposed Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for 3-Bromo-5-ethoxy-4-methoxybenzonitrile is

not readily available. However, a plausible two-step synthetic route can be proposed starting

from isovanillin. This involves the synthesis of the precursor 3-ethoxy-4-methoxybenzonitrile,

followed by electrophilic bromination.

Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor)
The synthesis of the precursor can be adapted from patented procedures.[2][3]

Experimental Protocol:

Ethylation of Isovanillin: In a reaction vessel, dissolve isovanillin and potassium carbonate in

a suitable solvent such as dimethylformamide (DMF). Heat the mixture with stirring and add

bromoethane dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon

completion, the reaction mixture is worked up by precipitation in water, followed by extraction
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with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated

to yield 3-ethoxy-4-methoxybenzaldehyde.[2][3]

Oximation and Dehydration: The resulting 3-ethoxy-4-methoxybenzaldehyde is then reacted

with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration

of the oxime, for instance by heating with acetic anhydride, yields 3-ethoxy-4-

methoxybenzonitrile.[2] The crude product can be purified by recrystallization or column

chromatography.

Proposed Bromination of 3-ethoxy-4-
methoxybenzonitrile
The final step is the selective bromination of the precursor. The ethoxy and methoxy groups are

ortho-, para-directing activators. Given the substitution pattern, the bromine atom is expected to

add to the vacant position ortho to the methoxy group and meta to the nitrile group.

Proposed Experimental Protocol:

Reaction Setup: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in a suitable

solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-

bottom flask.

Bromination: To the stirred solution, add a brominating agent such as N-Bromosuccinimide

(NBS) (1.0-1.2 equivalents) portion-wise or a solution of bromine (Br₂) in the same solvent

dropwise at room temperature. The reaction progress can be monitored by TLC.

Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of a

reducing agent like sodium thiosulfate (to quench excess bromine if used), followed by

neutralization with a base such as sodium bicarbonate. The product is then extracted with an

organic solvent.

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄),

and the solvent is removed under reduced pressure. The crude 3-Bromo-5-ethoxy-4-
methoxybenzonitrile can be purified by column chromatography on silica gel or by

recrystallization.
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Proposed Synthetic Workflow for 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Step 1: Precursor Synthesis

Step 2: Bromination
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Caption: Proposed synthetic workflow for 3-Bromo-5-ethoxy-4-methoxybenzonitrile.
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Predicted Spectral Data
Experimental spectral data for 3-Bromo-5-ethoxy-4-methoxybenzonitrile are not available in

the searched literature. The following are predicted spectral characteristics based on the

compound's structure.

Table 2: Predicted Spectral Characteristics

Technique Predicted Features

¹H NMR

- Aromatic protons (singlets or doublets).-

Quartet and triplet signals for the ethoxy group.-

A singlet for the methoxy group.

¹³C NMR

- A signal for the nitrile carbon.- Signals for the

aromatic carbons, including those bonded to the

bromo, ethoxy, and methoxy groups.- Signals

for the ethoxy and methoxy carbons.

FT-IR (cm⁻¹)

- A sharp, medium intensity peak for the nitrile

(C≡N) stretch (approx. 2220-2240).- C-O

stretching vibrations for the ether linkages.- C-H

stretching and bending vibrations for the

aromatic and aliphatic protons.- C=C stretching

vibrations for the aromatic ring.

Mass Spectrometry

- A molecular ion peak (M⁺) and an M+2 peak of

similar intensity, characteristic of a

monobrominated compound.

Potential Biological Activity and Signaling Pathways
(Hypothetical)
While there is no specific biological activity reported for 3-Bromo-5-ethoxy-4-
methoxybenzonitrile, the benzonitrile scaffold is present in a number of pharmacologically

active compounds.[4][5] Substituted benzonitriles have been investigated for a range of

biological activities, including as enzyme inhibitors and anticancer agents.[6] For instance,

some benzonitrile derivatives act as aromatase inhibitors, which are used in the treatment of
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breast cancer, while others have been shown to inhibit tubulin polymerization, a key process in

cell division.[4][6]

Given the structural features of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, it is plausible that

this compound could be investigated for similar activities. The following diagram illustrates a

hypothetical signaling pathway that could be a target for a compound with anticancer

properties, such as the inhibition of a receptor tyrosine kinase (RTK) pathway. This is a

speculative representation to illustrate a potential area of research.

Hypothetical Signaling Pathway for Investigation
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Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion
3-Bromo-5-ethoxy-4-methoxybenzonitrile is a halogenated and alkoxy-substituted

benzonitrile with potential for further investigation in medicinal chemistry and drug

development. While detailed experimental data is currently limited, this guide provides a solid

foundation for researchers by outlining its structural properties, proposing a viable synthetic

route, and suggesting potential areas of biological investigation based on the activities of

structurally related compounds. Further experimental validation of the proposed synthesis and

biological screening are necessary to fully elucidate the chemical and pharmacological profile

of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-
methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275056#3-bromo-5-ethoxy-4-methoxybenzonitrile-
structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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